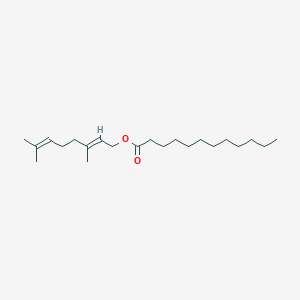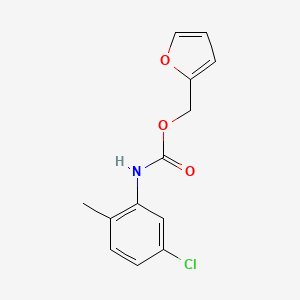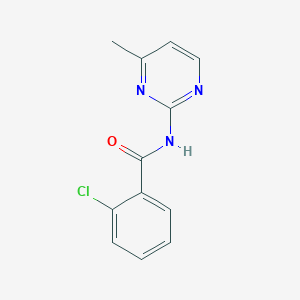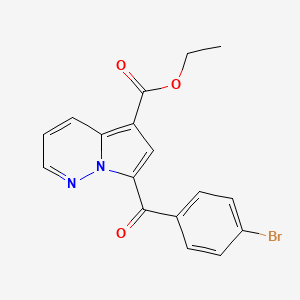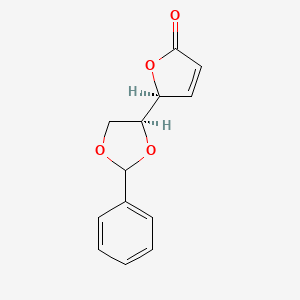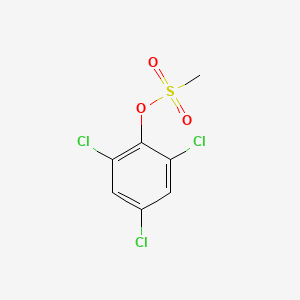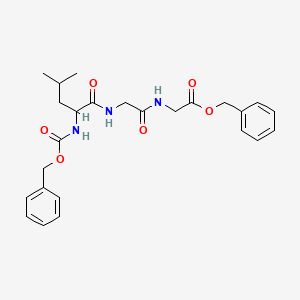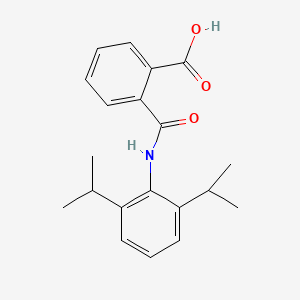
Diethyl 4-nitroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-nitroheptanedioate: is an organic compound with the molecular formula C11H19NO6 . It is characterized by the presence of a nitro group and two ester groups, making it a versatile compound in organic synthesis and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 4-nitroheptanedioate can be synthesized through the esterification of 4-nitroheptanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Diethyl 4-nitroheptanedioate can undergo reduction reactions to convert the nitro group into an amino group.
Hydrolysis: The ester groups in this compound can be hydrolyzed to yield 4-nitroheptanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Hydrolysis: Acidic or basic conditions.
Substitution: Sodium methoxide
Major Products Formed:
Reduction: Diethyl 4-aminoheptanedioate.
Hydrolysis: 4-nitroheptanedioic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Diethyl 4-nitroheptanedioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model compound to understand the mechanisms of esterases and lipases .
Industry: The compound is utilized in the production of plasticizers, which are added to polymers to increase their flexibility and durability. It is also used in the synthesis of specialty chemicals for coatings and adhesives .
Mécanisme D'action
Mechanism of Action: Diethyl 4-nitroheptanedioate exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the ester groups are susceptible to hydrolysis. These reactions are facilitated by enzymes or chemical catalysts, leading to the formation of various products .
Molecular Targets and Pathways: The compound interacts with enzymes such as esterases and reductases, which catalyze the hydrolysis and reduction reactions, respectively. These interactions are crucial for its applications in biological and industrial processes .
Comparaison Avec Des Composés Similaires
Diethyl 4-nitrophthalate: Similar in structure but contains a benzene ring.
Diethyl 2-nitroterephthalate: Contains two nitro groups and a benzene ring.
Diethyl 4-nitrobenzene-1,2-dicarboxylate: Contains a benzene ring with two ester groups and one nitro group.
Uniqueness: Diethyl 4-nitroheptanedioate is unique due to its aliphatic chain, which provides different reactivity and solubility properties compared to aromatic compounds. This makes it suitable for specific applications where aromatic compounds may not be ideal .
Propriétés
Numéro CAS |
2985-49-1 |
|---|---|
Formule moléculaire |
C11H19NO6 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
diethyl 4-nitroheptanedioate |
InChI |
InChI=1S/C11H19NO6/c1-3-17-10(13)7-5-9(12(15)16)6-8-11(14)18-4-2/h9H,3-8H2,1-2H3 |
Clé InChI |
HCIJCLAFQCYQGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(CCC(=O)OCC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


